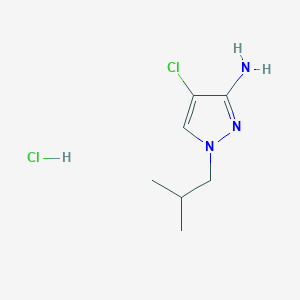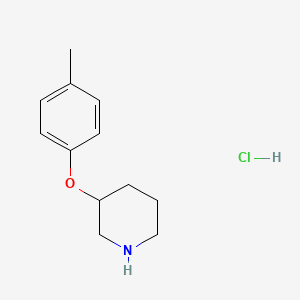
4-Tert-butylphenylboronic acid mida ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenylboronic acid MIDA ester is a protected boronic acid derivative with methylimidodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylphenylboronic acid MIDA ester typically involves the reaction of 4-tert-butylphenylboronic acid with methylimidodiacetic acid under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butylphenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium(0) complexes.
Base: A base such as sodium carbonate or potassium phosphate is often used to facilitate the reaction.
Solvent: Organic solvents like toluene, ethanol, or water are typically employed.
Major Products Formed: The major products of Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 4-tert-butylphenylboronic acid MIDA ester is used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its stability and reactivity make it an ideal reagent for cross-coupling reactions.
Biology: This compound is also utilized in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound finds applications in the chemical industry for the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which 4-tert-butylphenylboronic acid MIDA ester exerts its effects in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the biaryl product.
Molecular Targets and Pathways: The primary molecular target in these reactions is the palladium catalyst, which facilitates the formation of the carbon-carbon bond. The pathway involves the coordination of the boronic acid derivative to the palladium center, followed by the insertion of the halide into the palladium-boron bond.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid MIDA Ester: Similar to 4-tert-butylphenylboronic acid MIDA ester but lacks the tert-butyl group, which affects its steric properties and reactivity.
4-Bromophenylboronic Acid MIDA Ester: Contains a bromine atom instead of a tert-butyl group, leading to different reactivity patterns.
Vinylboronic Acid MIDA Ester: Features a vinyl group, which influences its reactivity in cross-coupling reactions.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the boronic acid derivative. This makes it particularly useful in selective and iterative cross-coupling sequences.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-15(2,3)11-5-7-12(8-6-11)16-20-13(18)9-17(4)10-14(19)21-16/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERUPHPEYRSGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium](/img/structure/B8045929.png)
![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)




![racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8045960.png)
![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)
![tert-butyl (1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8045972.png)

![3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B8046004.png)


